5-[(4-ethylbenzyl)amino]-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(4-ETHYLPHENYL)METHYL]AMINO}-1,3,6-TRIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with ethylphenyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-1,3,6-TRIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzylamine with 1,3,6-trimethyl-2,3-dihydro-1H-benzodiazole-2-one under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-ETHYLPHENYL)METHYL]AMINO}-1,3,6-TRIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-{[(4-ETHYLPHENYL)METHYL]AMINO}-1,3,6-TRIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-1,3,6-TRIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine
- 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine
Uniqueness
5-{[(4-ETHYLPHENYL)METHYL]AMINO}-1,3,6-TRIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methylamino]-1,3,6-trimethylbenzimidazol-2-one |
InChI |
InChI=1S/C19H23N3O/c1-5-14-6-8-15(9-7-14)12-20-16-11-18-17(10-13(16)2)21(3)19(23)22(18)4/h6-11,20H,5,12H2,1-4H3 |
InChI Key |
DELFBGFMFPLHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC3=C(C=C2C)N(C(=O)N3C)C |
Origin of Product |
United States |
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